
Colistin B Sulfate Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Colistin B Sulfate Salt is a cyclic polypeptide antibiotic derived from Bacillus colistinus. It is a member of the polymyxin family, which includes Polymyxins E1 and E2 (or Colistins A, B, and C). This compound acts as a detergent on cell membranes and is used as a last-resort treatment for multidrug-resistant Gram-negative infections, including those caused by Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter .
准备方法
Synthetic Routes and Reaction Conditions
Colistin B Sulfate Salt is synthesized through a series of chemical reactions involving the fermentation of Bacillus colistinus. The primary synthetic route involves the extraction of colistin from the bacterial culture, followed by purification and conversion to its sulfate salt form. The reaction conditions typically include maintaining a controlled pH and temperature to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. The bacterial culture is grown in bioreactors under optimized conditions to maximize yield. The colistin is then extracted, purified, and converted to its sulfate salt form. The final product is subjected to rigorous quality control measures to ensure its potency and purity .
化学反应分析
Hydrolysis and Stability in Aqueous Media
Colistin B sulfate undergoes hydrolysis under specific conditions, particularly in aqueous solutions. Key findings include:
-
Conversion from Colistimethate Sodium (CMS):
CMS, a prodrug of colistin, hydrolyzes to form active colistin B. In water at 4°C, 30% of CMS converts to colistin B after 60 days. At 37°C in isotonic phosphate buffer (pH 7.4), hydrolysis accelerates, with ~20% conversion within 4 hours .
Medium | Temperature | Time | Conversion to Colistin B |
---|---|---|---|
Water | 4°C | 60 days | 30% |
Phosphate buffer | 37°C | 4 hours | 20% |
-
Degradation in Plasma:
Colistin B is unstable in human plasma at 37°C, with rapid degradation observed within 24 hours due to enzymatic and pH-dependent pathways .
Interaction with Lipopolysaccharide (LPS)
Colistin B’s primary bactericidal mechanism involves electrostatic binding to lipid A in bacterial LPS:
-
Cationic Binding: The positively charged α,γ-diaminobutyric acid residues displace divalent cations (Ca²⁺, Mg²⁺) from LPS, destabilizing the outer membrane .
-
Membrane Permeabilization: Hydrophobic interactions between colistin’s fatty acyl chain (5-methylhexyl in colistin B) and LPS lead to membrane expansion, leakage, and cell lysis .
Reactivity with Acids and Oxidizing Agents
Colistin B sulfate is incompatible with strong acids and oxidizing agents, which may degrade its structure or generate toxic byproducts. Safety data highlight:
Incompatible Substance | Hazardous Reaction |
---|---|
Strong acids (e.g., HCl) | Potential decomposition or sulfonation |
Oxidizers (e.g., H₂O₂) | Risk of exothermic reaction |
Structural Stability and Storage
-
Thermal Stability:
Colistin B sulfate remains stable at 4°C in dry form but degrades at room temperature (20–25°C), particularly in solution . -
Optical Properties:
The compound exhibits an optical rotation of [α]²²₅₄₆ = -94.5° (2% acetic acid), which may shift under acidic or alkaline conditions due to structural rearrangements .
Analytical Detection and Degradation Products
LC-MS/MS studies identify colistin B via transition ions m/z 578.5 → 101.2 . Degradation products under extreme pH or heat remain uncharacterized but likely involve cleavage of peptide bonds or sulfate ester hydrolysis .
Pharmacokinetic Interactions
科学研究应用
Colistin sulfate, a polymyxin antibiotic, is used against Gram-negative and Gram-positive bacteria . It is available as colistin sulfate salt and colistimethate sodium . Colistin sulfate is administered orally, while both colistin sulfate and colistimethate sodium can be administered parenterally . Colistin is used in both humans and animals to treat and prevent diseases caused by sensitive bacteria .
Note: The query specifically asks about "Colistin B Sulfate Salt." However, the search results primarily refer to colistin sulfate in general, with limited specific information about this compound. Colistin is a mixture of Colistin A (polymyxin E1) and colistin B (polymyxin E2) .
Scientific Research Applications
- Antimicrobial Activity: Colistin sulfate inhibits the growth of Gram-negative bacteria such as E. coli, P. aeruginosa, P. fluorescens, and S. enterica, as well as Gram-positive bacteria such as L. lactis, P. polymyxa, P. acidilactici, and S. aureus . It achieves this by permeabilizing the bacterial cell membrane .
- Anti-endotoxin Activity: Colistin sulfate binds to lipopolysaccharides, which make up bacterial endotoxins, giving it potent anti-endotoxin activity .
- Treatment of Infections: Colistin, often administered as colistin sulfate, has been reintroduced to treat infections caused by drug-resistant Pseudomonas aeruginosa . It is also used as a last-resort treatment for multidrug-resistant Gram-negative infections, including pneumonia, caused by bacteria such as Pseudomonas aeruginosa, Klebsiella pneumoniae, or Acinetobacter .
- Management of Multi-Drug Resistant Gram-Negative Infections: Colistin sulfate is often used in the management of multi-drug resistant Gram-negative infections . A study showed that colistin sulfate could achieve high clinical efficacy and microbial responses in treating carbapenem-resistant organisms (CRO) infections, with a low risk of nephrotoxicity .
- Treatment of Intestinal Infections: Colistin sulfate can be used to treat intestinal infections or to suppress colonic flora .
- Cystic Fibrosis: Colistimethate sodium may be used to treat Pseudomonas aeruginosa infections in patients with cystic fibrosis . Colistin, in combination with other drugs, is used to target P. aeruginosa biofilm infections in the lungs of patients with cystic fibrosis .
- Topical Applications: Colistin sulfate is also used in topical creams, powders, and otic solutions .
- Combination Therapy: Colistin is often used in combination with other antimicrobial agents to improve clinical efficacy .
Clinical Efficacy and Safety
A study evaluating the clinical effectiveness and safety of colistin sulfate in managing CRO infections among patients with hematological diseases showed a total effective rate of 74.6% and a bacterial clearance rate of 72.6% . The incidence of nephrotoxicity was 7.6%, neurotoxicity was 2.5%, and the 30-day all-cause mortality rate was 22.9% . The treatment course and combination medication with other antimicrobials were independent factors affecting the clinical efficacy of colistin sulfate .
Forms of Colistin
Two forms of colistin are available commercially: colistin sulfate and colistimethate sodium . Colistin sulfate is stable, whereas colistimethate sodium is readily hydrolyzed to various methanesulfonated derivatives . Colistimethate sodium is a prodrug of colistin and is less toxic than colistin when administered parenterally .
Tables
作用机制
Colistin B Sulfate Salt exerts its effects by interacting with the bacterial cell membrane. It is a polycationic compound with both hydrophobic and lipophilic moieties. Colistin binds to the lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria, displacing divalent cations such as calcium and magnesium. This disrupts the integrity of the membrane, leading to increased permeability and cell death. Colistin also interacts with the bacterial cytoplasmic membrane, further compromising its function and leading to bactericidal effects .
相似化合物的比较
Colistin B Sulfate Salt is often compared with other polymyxins, such as Polymyxin B. While both compounds have similar mechanisms of action and are used to treat Gram-negative infections, there are some differences:
Polymyxin B: Administered as a sulfate salt and is the active antibacterial compound.
Colistimethate Sodium: A prodrug of colistin, used for intravenous administration. .
Other similar compounds include Polymyxin E1 and E2, which are components of colistin and share similar antibacterial properties .
生物活性
Colistin B sulfate salt, a component of the antibiotic colistin, is primarily used to combat multidrug-resistant Gram-negative bacterial infections. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications, supported by case studies and research findings.
Overview of this compound
Colistin, also known as polymyxin E, is a polypeptide antibiotic produced by Bacillus polymyxa. It exists in two main forms: colistin A and colistin B. This compound is primarily utilized for its antimicrobial properties against various Gram-negative bacteria, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii .
Colistin exerts its bactericidal effects through several mechanisms:
- Membrane Disruption : Colistin binds to lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. This binding displaces divalent cations (Ca²⁺ and Mg²⁺), leading to membrane destabilization and increased permeability, ultimately resulting in cell lysis .
- Detergent-like Activity : The amphipathic nature of colistin allows it to interact with both hydrophilic and lipophilic components of the bacterial membrane. This interaction solubilizes the membrane, contributing to bacterial death even under isosmolar conditions .
Pharmacokinetics
Colistin has poor gastrointestinal absorption; therefore, it is typically administered parenterally for systemic infections. The pharmacokinetics vary between colistin sulfate and colistimethate sodium (the prodrug form). Colistin sulfate is eliminated through non-renal mechanisms, while colistimethate sodium is primarily cleared by the kidneys .
Antimicrobial Spectrum
This compound exhibits a broad spectrum of activity against Gram-negative bacteria. Its effectiveness has been documented in treating infections caused by:
- Multidrug-resistant strains , particularly those resistant to carbapenems.
- Pseudomonas aeruginosa infections in patients with cystic fibrosis.
- Acinetobacter baumannii , known for its resistance to multiple antibiotics .
Case Studies and Research Findings
Several studies have highlighted the clinical efficacy and challenges associated with colistin therapy:
- Efficacy Against Carbapenem-resistant Enterobacteriaceae : A study demonstrated that colistin was effective in treating infections caused by carbapenem-resistant Klebsiella pneumoniae, with a significant reduction in mortality rates among treated patients .
- Combination Therapy : Research indicates that combining colistin with other antibiotics may enhance its effectiveness and reduce resistance development. For instance, a combination of colistin with meropenem showed synergistic effects against resistant Pseudomonas aeruginosa strains .
- Adverse Effects : Despite its efficacy, the use of colistin is associated with nephrotoxicity. Monitoring renal function during therapy is crucial, as dose adjustments may be necessary based on renal clearance .
Data Table: Comparative Efficacy of this compound
属性
CAS 编号 |
1338055-88-1 |
---|---|
分子式 |
C52H100N16O17S |
分子量 |
1253.5 g/mol |
IUPAC 名称 |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid |
InChI |
InChI=1S/C52H98N16O13.H2O4S/c1-27(2)11-9-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-28(3)4)66-50(79)39(26-29(5)6)65-45(74)34(15-21-55)60-46(37)75;1-5(2,3)4/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76);(H2,1,2,3,4)/t30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+;/m1./s1 |
InChI 键 |
XYXFTCPJFHFTTO-KSPURPISSA-N |
手性 SMILES |
C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC(C)C)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)O.OS(=O)(=O)O |
规范 SMILES |
CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。